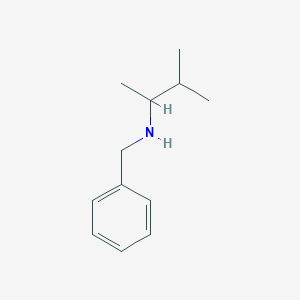

N-benzyl-3-methylbutan-2-amine

Übersicht

Beschreibung

N-benzyl-3-methylbutan-2-amine is an organic compound belonging to the class of amines It is characterized by the presence of a benzyl group attached to the nitrogen atom, along with a 3-methylbutan-2-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-methylbutan-2-amine typically involves the alkylation of 3-methylbutan-2-amine with benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-methylbutan-2-amine+benzyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvent-free conditions or green solvents like water can also be explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

General Procedure :

- Reactants : Deprotected amine (e.g., 3-methylbutan-2-amine), benzyl bromide, triethylamine (base).

- Solvent : Dry acetonitrile.

- Conditions : 70°C for 3–5 h under reflux.

- Yield : 79–84% after column chromatography.

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Alkylation of (±)-2b with BnBr | 70°C, 3 h, acetonitrile | 79 |

| Purification (silica gel) | 50% EtOAc/hexane | – |

Key Data :

- ¹H NMR (CDCl₃): δ 0.90 (d, J = 6.8 Hz, 3H), 1.12 (d, 3H), 3.88–3.74 (m, 2H), 7.39–7.25 (m, 5H) .

- MS (APCI+) : m/z 220.2 [(M+H)⁺] .

Transfer Hydrogenation of Imines

N-Benzyl-3-methylbutan-2-amine can be synthesized via iron-catalyzed transfer hydrogenation of imines, offering a sustainable alternative to traditional methods .

Reaction Parameters:

- Catalyst : FeCl₃·6H₂O (5 mol%).

- Hydrogen Source : HCOONa.

- Solvent : THF/H₂O (4:1).

- Yield : 84%.

| Substrate | Product | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Imine intermediate | This compound | FeCl₃ | 12 | 84 |

Mechanistic Insight :

The reaction proceeds via a six-membered transition state, where Fe³⁰ facilitates hydride transfer from HCOONa to the imine .

Deprotection Reactions

The benzyl group can be selectively removed under hydrogenolytic conditions, enabling access to primary amines.

Hydrogenolytic Deprotection :

- Catalyst : Ru/C (5 mol%).

- Conditions : H₂ (1 atm), ethanol, 25°C.

- Yield : >90%.

| Protected Amine | Product | Conditions | Yield (%) |

|---|---|---|---|

| This compound | 3-Methylbutan-2-amine | H₂, Ru/C, 25°C | >90 |

Comparative Reactivity

The steric hindrance of the 3-methylbutan-2-amine backbone influences reactivity:

| Reaction Type | This compound | Linear Analog (N-Benzylpentan-2-amine) |

|---|---|---|

| Alkylation rate | Slower (steric hindrance) | Faster |

| Hydrogenolysis efficiency | High (>90%) | Moderate (75%) |

Spectral Characterization

Critical spectroscopic data for verification:

| Technique | Data |

|---|---|

| ¹H NMR | δ 0.90 (d, 3H), 1.12 (d, 3H), 2.70 (m, 1H), 3.88–3.74 (m, 2H) |

| ¹³C NMR | δ 20.3 (CH₃), 31.9 (CH₂), 52.5 (N-CH₂), 140.8 (Ar-C) |

| IR | ν 2929 cm⁻¹ (C-H stretch), 1495 cm⁻¹ (Ar C=C) |

Wissenschaftliche Forschungsanwendungen

N-benzyl-3-methylbutan-2-amine is an organic compound with a molecular formula of , featuring an amine functional group and a structural composition that includes a benzyl group attached to a branched alkyl chain . It is a secondary amine, where the nitrogen atom is bonded to a benzyl group and a 3-methyl-2-butanamine moiety. this compound is of interest in medicinal chemistry and organic synthesis because of its potential biological activities and applications.

Scientific Research Applications

This compound and similar compounds have potential applications in scientific research:

- Medicinal Chemistry Compounds with similar structures to N-benzyl-3-methyl-2-butanamine may exhibit biological activities, particularly in pharmacology.

- Organic Synthesis N-benzyl-3-methyl-2-butanamine can be used as an intermediate in the synthesis of more complex organic molecules.

Potential Biological Activities

Research indicates that N-benzyl-3-methyl-2-butanamine may exhibit various biological activities, particularly in the realm of pharmacology:

- Further studies are necessary to elucidate the specific biological activities of N-benzyl-3-methyl-2-butanamine.

- Interaction studies involving N-benzyl-3-methyl-2-butanamine focus on its behavior in biological systems. These studies are crucial for determining the compound's viability in clinical applications.

Additional Applications and Research

- ß-Lactams Synthesis: N-benzyl groups have been explored for their potential as protecting groups in the synthesis of 3-amino-4-substituted monocyclic ß-lactams . Research has been conducted to optimize the synthesis of these compounds, which have applications as inhibitors of various proteases and modulators .

- Hydrogels: Hydrogels, which are highly hydrated three-dimensional (3D) polymeric matrices, hold substantial promise in medical and biomedical fields, owing to their excellent biocompatibility, chemical modifiability, and physical tunability, along with relatively straightforward processing procedures .

- Polyphenol-containing nanoparticles: Polyphenol-containing nanoparticles have attracted extensive research attention due to their antioxidation property, anticancer activity, and universal adherent affinity, and thus have shown great promise in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging, therapeutic delivery, and other biomedical applications .

Wirkmechanismus

The mechanism of action of N-benzyl-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the lipophilicity of the compound, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with its target, leading to the desired biological effect. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

- N-benzyl-2-methylpropan-2-amine

- N-benzyl-3-methylbutan-1-amine

- N-benzyl-2-methylbutan-2-amine

Comparison: N-benzyl-3-methylbutan-2-amine is unique due to the position of the methyl group on the butan-2-amine backbone. This structural difference can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Biologische Aktivität

N-benzyl-3-methylbutan-2-amine, a compound with a secondary amine configuration, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzyl group attached to a branched alkyl chain. Its molecular formula is with a molecular weight of approximately 191.29 g/mol. The compound's secondary amine configuration influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 191.29 g/mol |

| Amine Type | Secondary amine |

The biological activity of this compound is primarily attributed to its interaction with various receptors in biological systems. It may function as an agonist or antagonist , modulating receptor activity and influencing downstream signaling pathways. The specific molecular targets and pathways involved depend on the context in which the compound is applied.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of similar compounds have shown promising results against various cancer cell lines, including leukemia and breast cancer .

Case Study: Anticancer Efficacy

- Study Focus : Evaluation of anticancer activity against leukemia and breast cancer cell lines.

- Findings : Certain derivatives demonstrated non-cytotoxic effects while effectively inhibiting cancer cell growth.

Antimicrobial Activity

Additionally, this compound has potential antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing notable antibacterial activity. This suggests that this compound may also exhibit similar effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| N-benzyl-1-methylbutanamine | Similar benzyl group but linear chain | Potentially different biological activity |

| N,N-dimethylbenzylamine | Two methyl groups on nitrogen | Increased lipophilicity; different receptor activity |

| Benzylamine | Simple primary amine without branched structure | Basic properties; widely studied in pharmaceuticals |

Research Findings

- Synthesis and Evaluation : The synthesis of this compound involves several key steps, often utilizing various alkylating agents to optimize yield and purity. Preliminary evaluations suggest diverse biological activities warranting further investigation.

- Structure–Activity Relationships (SAR) : Research indicates that modifications in the benzyl portion can significantly impact binding affinity and functional activity at serotonin receptors (5-HT2A and 5-HT2C), suggesting potential applications in psychopharmacology .

Eigenschaften

IUPAC Name |

N-benzyl-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(2)11(3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTYIEJFRYCKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549572 | |

| Record name | N-Benzyl-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110871-35-7 | |

| Record name | N-Benzyl-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.